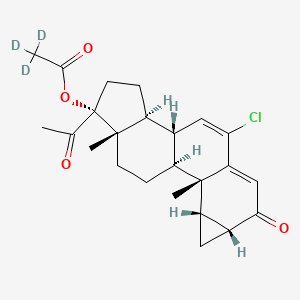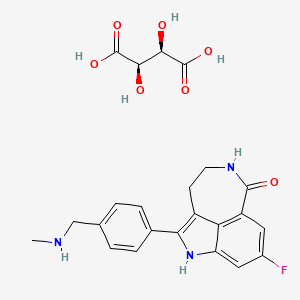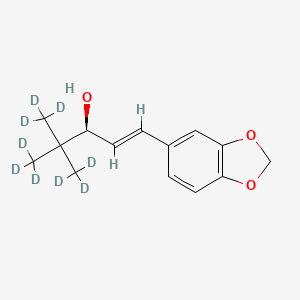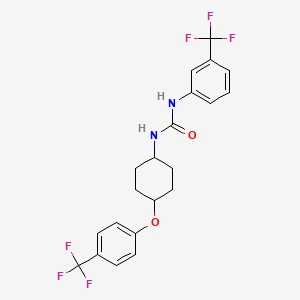
BET bromodomain inhibitor 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BET bromodomain inhibitor 2 is a small molecule that targets the bromodomain and extra-terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT. These proteins are epigenetic readers that recognize acetylated lysine residues on histone tails, playing a crucial role in regulating gene expression. This compound has shown promise in preclinical studies as a potential therapeutic agent for various cancers and inflammatory diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of BET bromodomain inhibitor 2 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by coupling reactions, cyclization, and functional group modifications. Common reagents used in these reactions include palladium catalysts, amines, and halogenated compounds. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing purification techniques such as crystallization and chromatography. The goal is to produce the compound in sufficient quantities for clinical trials and potential therapeutic use .
Análisis De Reacciones Químicas
Types of Reactions: BET bromodomain inhibitor 2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, electrophiles like halogenated compounds, and catalysts like palladium
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives .
Aplicaciones Científicas De Investigación
BET bromodomain inhibitor 2 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of BET proteins in gene regulation and epigenetics.
Biology: Investigated for its effects on cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancers, inflammatory diseases, and other conditions involving dysregulated gene expression.
Mecanismo De Acción
BET bromodomain inhibitor 2 exerts its effects by binding to the bromodomains of BET proteins, preventing their interaction with acetylated histones. This displacement of BET proteins from chromatin disrupts the transcriptional machinery, leading to altered gene expression. The primary molecular targets are BRD2, BRD3, BRD4, and BRDT, with BRD4 being the most well-studied. The inhibition of BET proteins affects various pathways involved in cell cycle regulation, apoptosis, and inflammation .
Comparación Con Compuestos Similares
BET bromodomain inhibitor 2 is unique in its selectivity and potency compared to other BET inhibitors. Similar compounds include:
JQ1: A well-known BET inhibitor with high affinity for BRD4.
OTX015: Another potent BET inhibitor with clinical applications in oncology.
I-BET762: A selective inhibitor targeting BET proteins with potential therapeutic uses .
This compound stands out due to its specific binding properties and favorable pharmacokinetic profile, making it a promising candidate for further development .
Propiedades
Fórmula molecular |
C23H30N2O5S |
|---|---|
Peso molecular |
446.6 g/mol |
Nombre IUPAC |
3-(3,4-dimethoxyphenyl)-N,N-diethyl-4-[(3R)-1-methyl-5-oxopyrrolidin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C23H30N2O5S/c1-6-25(7-2)31(27,28)18-9-10-19(17-13-23(26)24(3)15-17)20(14-18)16-8-11-21(29-4)22(12-16)30-5/h8-12,14,17H,6-7,13,15H2,1-5H3/t17-/m0/s1 |
Clave InChI |
CZOWHOAXNNGART-KRWDZBQOSA-N |
SMILES isomérico |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)[C@H]2CC(=O)N(C2)C)C3=CC(=C(C=C3)OC)OC |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)C2CC(=O)N(C2)C)C3=CC(=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


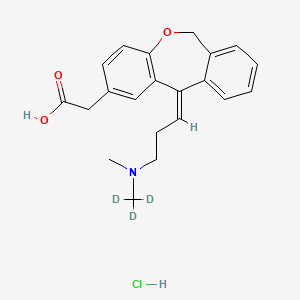
![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7](/img/structure/B12419998.png)
![(2S,3S,4S,5R,6S)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-(trideuteriomethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12420000.png)
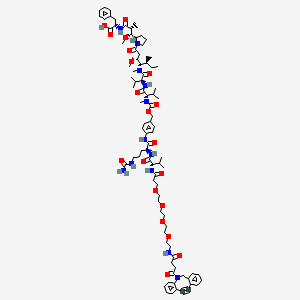
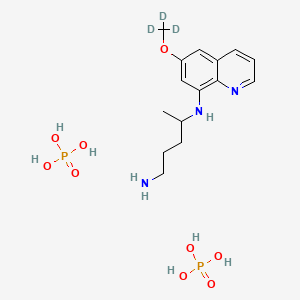
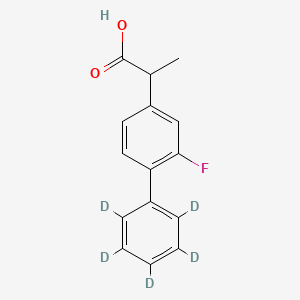


![[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12420024.png)
